molecular formula C22H17BrN2O2 B416977 4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B416977
M. Wt: 421.3g/mol
InChI Key: ATPTZLQEYKANML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a benzooxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzooxazole core, which can be synthesized from 2-aminophenol and an appropriate aldehyde under reflux conditions . The bromination of the benzamide group can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzooxazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzamide: A simpler analog with similar bromine and benzamide groups.

    4-Bromo-3,5-dimethyl-benzamide: Another analog with additional methyl groups on the benzamide ring.

    2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide: A compound with a different heterocyclic moiety.

Uniqueness

4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of the benzooxazole moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H17BrN2O2

Molecular Weight

421.3g/mol

IUPAC Name

4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H17BrN2O2/c1-13-11-14(2)20-19(12-13)25-22(27-20)16-5-9-18(10-6-16)24-21(26)15-3-7-17(23)8-4-15/h3-12H,1-2H3,(H,24,26)

InChI Key

ATPTZLQEYKANML-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.